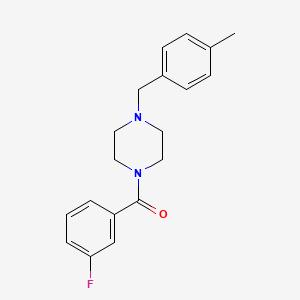
5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related 1,2,4-triazole-3-thiones involves hetero-cyclization reactions, as seen in compounds with similar structures. For example, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was synthesized using a reaction between 4-chlorophenyl isothiocyanate and formic hydrazide, showcasing the typical pathway for creating this type of molecule through cyclization and sulfur-nitrogen bond formation (Yeo, Azizan, & Tiekink, 2019).
Molecular Structure Analysis
X-ray crystallography has been instrumental in determining the molecular structure of 1,2,4-triazole-3-thiones. The structure of similar compounds demonstrates that the triazole ring often maintains planarity or forms dihedral angles with attached phenyl rings, indicating the compound's rigid structure and the spatial orientation of its substituents. This analysis aids in understanding the molecule's stereochemistry and its interaction potentials (Yeo, Azizan, & Tiekink, 2019).
Chemical Reactions and Properties
1,2,4-Triazole-3-thiones participate in various chemical reactions, including cyclization and substitution, under different conditions. These reactions are pivotal for modifying the chemical structure and introducing new functional groups, thus altering the compound's chemical properties and potential applications. The formation of supramolecular dimers through hydrogen bonding is a significant property, leading to a three-dimensional architecture that is crucial for the compound's reactivity and interaction with other molecules (Yeo, Azizan, & Tiekink, 2019).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-10-3-8-14(9-11(10)2)20-15(18-19-16(20)21)12-4-6-13(17)7-5-12/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCUCMOLOMUDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(dimethylamino)benzylidene]-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5806089.png)




![O-benzyl S-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5806124.png)

![N,N-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5806139.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5806177.png)


![3-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5806216.png)
